molecular formula C14H17Cl2N3S B8714703 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methylimidazole CAS No. 178979-56-1

2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methylimidazole

Cat. No.: B8714703
CAS No.: 178979-56-1
M. Wt: 330.3 g/mol
InChI Key: KDCXKYROGICJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methylimidazole is a useful research compound. Its molecular formula is C14H17Cl2N3S and its molecular weight is 330.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

178979-56-1

Molecular Formula

C14H17Cl2N3S

Molecular Weight

330.3 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanamine

InChI

InChI=1S/C14H17Cl2N3S/c1-8(2)13-14(19(3)12(7-17)18-13)20-11-5-9(15)4-10(16)6-11/h4-6,8H,7,17H2,1-3H3

InChI Key

KDCXKYROGICJOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CN)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To dry tetrahydrofuran solution (60 ml) of 24.2 g of 2-azidomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole (29a) was added 19.6 g of tripenylphosphine under ice-cooling, and the mixture was stirred at room temperature for 4 hours. After the reaction completion was confirmed (the disappearance of 29a) by TLC (silica gel, methylene chloride-ethyl acetate=10:1), 50 ml of water was added, and the mixture was stirred at room temperature for 1.5 hours, and left overnight. Tetrahydrofuran was distilled off under reduced pressure, and to the residue, 400 ml of 3N-hydrochloric acid was added. When the mixture was washed with diethyl ether, crystals were precipitated from the hydrochloric acid layer. The crystals were collected by filtration, and neutralized with a saturated aqueous sodium hydrogen carbonate solution. The mixture was extracted with diethyl ether. The aqueous layer was also neutralized with a saturated aqueous sodium hydrogen carbonate solution, and was extracted with diethyl ether. These ether extracts were combined and dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and 20.6 g of 2-aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole (30a) was obtained (yield 92%). mp 86-87° C.
Quantity
60 mL
Type
reactant
Reaction Step One
Name
2-azidomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
29a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methylene chloride ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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